![molecular formula C19H11ClF3N5O2 B2553162 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide CAS No. 919859-62-4](/img/structure/B2553162.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Scientific Research Applications
Energetic Materials and Explosives
The compound’s unique structure and thermal stability make it a promising candidate for energetic materials. Notably, it features an “amino–nitro–amino” arrangement similar to that of TATB (triaminotrinitrobenzene), a well-known heat-resistant explosive. Key points include:
- Detonation Performance : Its positive heat of formation and density lead to superior detonation performance compared to TATB and HNS .
Photodynamic Therapy (PDT)
While not directly related to explosives, derivatives of pyrazolo[3,4-d]pyrimidine have shown promise in medical applications. Consider the compound’s potential as a photosensitizer for PDT:
- Thionation : Thieno[3,4-d]pyrimidin-4(1H)-thione, a derivative, has demonstrated excellent potential as a heavy-atom-free PDT agent. Further development based on thionation of thieno[3,4-d]pyrimidine derivatives could lead to effective PDT agents .
Analytical Chemistry
The compound’s unique structure and properties may find applications in analytical chemistry:
Mechanism of Action
properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N5O2/c20-11-4-3-5-12(8-11)28-16-14(9-25-28)18(30)27(10-24-16)26-17(29)13-6-1-2-7-15(13)19(21,22)23/h1-10H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTIJDAIUYZHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide |
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